molecular formula C20H24N2O5 B6539805 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 1060317-18-1

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B6539805
CAS RN: 1060317-18-1
M. Wt: 372.4 g/mol
InChI Key: AGUJBCAYIZQMKU-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The presence of methoxy groups (-OCH3) and phenyl groups (C6H5) suggest that it may have properties similar to other aromatic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the methoxy and phenyl groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, methoxy groups, and phenyl groups would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The amide group could potentially undergo hydrolysis, and the methoxy groups could possibly be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the amide group, methoxy groups, and phenyl groups would all influence these properties .

Scientific Research Applications

Organic Synthesis and Catalysis

Overview

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide (VU0635390-1) contains a phenylboronic acid moiety, making it a valuable building block in organic synthesis. Let’s explore its applications:

Protodeboronation and Alkene Hydromethylation

Protodeboronation is a less explored area compared to functionalizing deboronation of alkyl boronic esters. However, recent research has demonstrated the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . Notably, VU0635390-1 can be utilized in this context.

Formal Anti-Markovnikov Alkene Hydromethylation: The hydromethylation sequence, enabled by protodeboronation, allows for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. Researchers have applied this method to methoxy-protected (−)-Δ8-THC and cholesterol .

Cannabinoid Receptor Modulation

Considering the methoxy group and the carbamoyl functionality, VU0635390-1 could be explored as a modulator of cannabinoid receptors. Investigating its affinity for CB1 and CB2 receptors may reveal novel therapeutic possibilities.

Overview

VU0635390-1’s phenylboronic acid group can participate in surface modification and materials science:

Surface Functionalization

Researchers can use VU0635390-1 to functionalize surfaces, enhancing properties such as wettability, adhesion, or biocompatibility. Its boronic acid moiety allows for specific binding to hydroxyl groups on surfaces.

Overview

The methoxy group in VU0635390-1 suggests potential applications in flavor chemistry:

Flavor Enhancers

Exploring the compound’s flavor-enhancing properties could lead to applications in food and beverage industries. Its unique structure may contribute to specific taste profiles.

Conclusion

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide (VU0635390-1) exhibits diverse applications across organic synthesis, medicinal chemistry, materials science, and flavor research. Researchers should continue investigating its properties to unlock its full potential.

For further exploration, you can refer to scientific literature on VU0635390-1 in databases like Google Scholar . Additionally, consider its analogs, such as 4-(2-methoxyethylcarbamoyl)phenylboronic acid and 4-(2-methoxyethyl)phenol , for related studies.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would describe how it interacts with the body to produce its therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-25-12-11-21-19(23)13-15-3-5-16(6-4-15)22-20(24)14-27-18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUJBCAYIZQMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(4-(2-(4-methoxyphenoxy)acetamido)phenyl)acetamide

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